N-(6-morpholinopyrimidin-4-yl)pyrazine-2-carboxamide
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Overview
Description
N-(6-morpholinopyrimidin-4-yl)pyrazine-2-carboxamide is a compound that has garnered interest in the scientific community due to its potential applications in medicinal chemistry. This compound features a pyrazine ring, a morpholinopyrimidine moiety, and a carboxamide group, making it a versatile molecule for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-morpholinopyrimidin-4-yl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with morpholinopyrimidine derivatives. One common method includes the use of coupling agents such as 1,3-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the carboxamide bond . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
N-(6-morpholinopyrimidin-4-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: KMnO₄, H₂O₂, acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: NBS, NCS, in solvents like dichloromethane (DCM) or acetonitrile.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and halogenated pyrazine derivatives, which can be further utilized in various chemical and biological studies .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(6-morpholinopyrimidin-4-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of nitric oxide (NO) by reducing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells . This inhibition is achieved through hydrophobic interactions with the active sites of these enzymes, thereby reducing inflammation and exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(phenyl)-2-(phenyl)pyrimidine-4-carboxamide: This compound shares a similar pyrimidine-carboxamide structure but differs in its phenyl substituents.
N-(4-chlorophenyl)pyrazine-2-carboxamide: Similar in having a pyrazine-carboxamide structure but with a chlorophenyl group.
Uniqueness
N-(6-morpholinopyrimidin-4-yl)pyrazine-2-carboxamide stands out due to its unique combination of a morpholinopyrimidine moiety and a pyrazine ring, which imparts distinct chemical and biological properties. Its ability to inhibit key enzymes involved in inflammation and its potential as an anti-tubercular agent make it a valuable compound for further research and development .
Properties
IUPAC Name |
N-(6-morpholin-4-ylpyrimidin-4-yl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O2/c20-13(10-8-14-1-2-15-10)18-11-7-12(17-9-16-11)19-3-5-21-6-4-19/h1-2,7-9H,3-6H2,(H,16,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUYVCBYESMIBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)NC(=O)C3=NC=CN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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